molecular formula C26H37NO6 B1339721 2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Cat. No.: B1339721
M. Wt: 459.6 g/mol
InChI Key: ZDPYMJNWJWJTAF-HHELISEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Glycodehydrocholic acid has several scientific research applications:

Mechanism of Action

Target of Action

Glycodehydrocholic acid is a bile acid glycine conjugate . Bile acids are steroid acids found predominantly in the bile of mammals . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

Like other bile acids, it is likely to interact with its targets, facilitating the emulsification, digestion, and absorption of dietary fats and vitamins in the small intestine .

Biochemical Pathways

Bile acids, including Glycodehydrocholic acid, are synthesized from cholesterol in the liver . They are typically conjugated with amino acids glycine or taurine by two enzymes in the liver, bile acid CoA ligase (BAL) and bile acid CoA:amino acid N-acyltransferase (BAAT) .

Pharmacokinetics

As a bile acid, it is likely to follow the enterohepatic circulation, which involves secretion into the small intestine, reabsorption in the ileum, and return to the liver .

Result of Action

The primary result of Glycodehydrocholic acid’s action is the facilitation of fat digestion and absorption in the small intestine . It may also be used to diagnose certain diseases .

Action Environment

The action of Glycodehydrocholic acid, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the intestinal bile acid pool can be dramatically shaped by bacterial metabolism . Additionally, factors such as diet, liver function, and gut microbiota composition can impact the synthesis, secretion, and recycling of bile acids .

Biochemical Analysis

Biochemical Properties

Glycodehydrocholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which are crucial for its conjugation with glycine . Additionally, glycodehydrocholic acid interacts with bile salt hydrolases, enzymes expressed by gut microbiota that deconjugate bile acids . These interactions are essential for the compound’s role in digestion and absorption of hydrophobic nutrients.

Cellular Effects

Glycodehydrocholic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis, metabolism, and transport . This regulation helps maintain cellular homeostasis and prevents the accumulation of toxic bile acids in tissues.

Molecular Mechanism

At the molecular level, glycodehydrocholic acid exerts its effects through binding interactions with nuclear receptors and other biomolecules. It activates the farnesoid X receptor, leading to changes in gene expression that modulate bile acid metabolism . Additionally, glycodehydrocholic acid can inhibit or activate enzymes involved in bile acid synthesis and conjugation, further influencing its metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycodehydrocholic acid can change over time due to its stability and degradation. Studies have shown that glycodehydrocholic acid is relatively stable under recommended storage conditions . Its long-term effects on cellular function can vary, with some studies indicating potential changes in bile acid metabolism and cellular homeostasis over extended periods .

Dosage Effects in Animal Models

The effects of glycodehydrocholic acid vary with different dosages in animal models. At lower doses, it can effectively modulate bile acid metabolism without causing adverse effects. At higher doses, glycodehydrocholic acid may exhibit toxic effects, including disruption of cellular homeostasis and potential liver damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

Glycodehydrocholic acid is involved in several metabolic pathways, including those related to bile acid synthesis and conjugation. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which facilitate its conjugation with glycine . These interactions are crucial for maintaining the balance of bile acids in the body and preventing their toxic accumulation.

Transport and Distribution

Within cells and tissues, glycodehydrocholic acid is transported and distributed through specific carriers and binding proteins. It requires transporters to cross cellular membranes due to its anionic nature at physiological pH . These transporters ensure the proper localization and accumulation of glycodehydrocholic acid in target tissues, where it can exert its biochemical effects.

Subcellular Localization

Glycodehydrocholic acid is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the liver and intestines, where it interacts with enzymes and receptors involved in bile acid metabolism . The subcellular localization of glycodehydrocholic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells.

Chemical Reactions Analysis

Glycodehydrocholic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert glycodehydrocholic acid into other bile acid derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Glycodehydrocholic acid is similar to other bile acid conjugates such as glycocholic acid and glycochenodeoxycholic acid . it is unique in its specific structure and the presence of glycine as the conjugating amino acid. This uniqueness gives it distinct properties and applications compared to other bile acid conjugates .

Similar Compounds

Properties

IUPAC Name

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPYMJNWJWJTAF-HHELISEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 4
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 5
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Reactant of Route 6
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Customer
Q & A

Q1: How is Glycodehydrocholic acid metabolized in different species?

A1: Research indicates that Glycodehydrocholic acid (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.

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